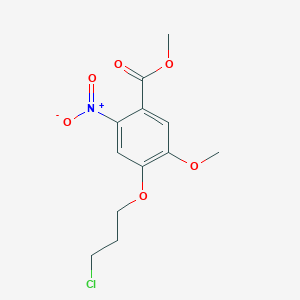
6-氯-N,N-二甲基吡嗪-2-胺
描述
6-Chloro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative with the chemical formula C6H9ClN2 . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of 6-chloro-N,N-dimethylpyrazin-2-amine is represented by the InChI code: 1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 . The molecular weight of this compound is 157.6 .Physical And Chemical Properties Analysis
6-Chloro-N,N-dimethylpyrazin-2-amine is a white to off-white solid . It has a molecular weight of 157.6 . The compound should be stored in a refrigerator .科学研究应用
金属离子相互作用
Driessen, Paap 和 Reedijk (2010) 的一项研究探讨了类似吡嗪化合物与金属离子(特别是锌)的相互作用。该研究表明,吡嗪衍生物在与甲醇中的二氯化锌或二溴化锌反应时会部分分解,从而形成独特的双(吡唑基)-桥联四卤代二锌(II)阴离子。这突出了其在金属配体化学和配位聚合物中的潜在应用 (Driessen, Paap, & Reedijk, 2010)。
化学合成和反应
Blake 和 Sammes (1970) 报道了取代吡嗪的氧化和反应。他们对 2,5-二氯-3,6-二甲基吡嗪的研究表明,它可以被氧化成二-N-氧化物,这为各种化学转化和合成开辟了可能性 (Blake & Sammes, 1970)。
吡嗪基胺的合成
Colbon, Foster, Giles, Patel 和 Singleton (2008) 开发了一种合成 6-甲基吡嗪-2-基胺的方法,这是一类与 6-氯-N,N-二甲基吡嗪-2-胺密切相关的化合物。他们的工作展示了一种创建这些化合物的有效方法,这对于制药和化学制造至关重要 (Colbon 等,2008)。
配位聚合物中的吡嗪衍生物
Mailman 等人(2020)研究了氯代取代吡嗪-2-胺铜(I)溴配合物。这项研究特别相关,因为它展示了如何使用类似于 6-氯-N,N-二甲基吡嗪-2-胺的吡嗪衍生物通过卤素和氢键形成复杂的配位聚合物。这在材料科学和催化中具有重要意义 (Mailman 等,2020)。
安全和危害
生化分析
Biochemical Properties
6-chloro-N,N-dimethylpyrazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit the activity of cytochrome P450 1A2, an enzyme involved in the metabolism of xenobiotics and drugs . By inhibiting this enzyme, 6-chloro-N,N-dimethylpyrazin-2-amine can alter the metabolic pathways of various substances, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, this compound has been shown to interact with other biomolecules, such as transporters and receptors, further influencing its biochemical properties .
Cellular Effects
The effects of 6-chloro-N,N-dimethylpyrazin-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 6-chloro-N,N-dimethylpyrazin-2-amine can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of action of 6-chloro-N,N-dimethylpyrazin-2-amine involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to cytochrome P450 1A2, 6-chloro-N,N-dimethylpyrazin-2-amine inhibits its enzymatic activity, resulting in altered metabolic pathways . Additionally, this compound can interact with receptors and transporters, modulating their function and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N,N-dimethylpyrazin-2-amine have been observed to change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, 6-chloro-N,N-dimethylpyrazin-2-amine may undergo degradation, leading to a decrease in its potency and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-N,N-dimethylpyrazin-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 6-chloro-N,N-dimethylpyrazin-2-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at certain dosage levels .
Metabolic Pathways
6-chloro-N,N-dimethylpyrazin-2-amine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . This compound can inhibit the activity of cytochrome P450 1A2, leading to altered metabolism of drugs and other xenobiotics . Additionally, 6-chloro-N,N-dimethylpyrazin-2-amine can affect metabolic flux and metabolite levels by modulating the activity of other enzymes and transporters involved in metabolic processes .
Transport and Distribution
The transport and distribution of 6-chloro-N,N-dimethylpyrazin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 6-chloro-N,N-dimethylpyrazin-2-amine can bind to proteins in the bloodstream, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 6-chloro-N,N-dimethylpyrazin-2-amine is determined by its targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, 6-chloro-N,N-dimethylpyrazin-2-amine can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and modulates their activity .
属性
IUPAC Name |
6-chloro-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEITVVMHFLZNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632181 | |
| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-72-9 | |
| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)



![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)



